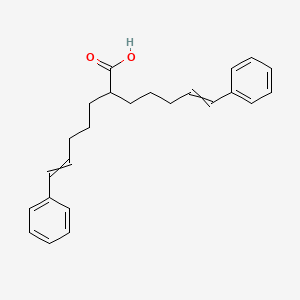
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is an organic compound characterized by its unique structure, which includes phenyl groups and a heptenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-phenylpent-1-en-4-yn-3-one with phenylhydrazines in ethanol at room temperature. This reaction involves the carbonyl group and terminal double bond, leading to the formation of 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heptenoic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenyl groups and heptenoic acid backbone allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-4-penten-1-yne: This compound shares a similar structure but lacks the heptenoic acid backbone.
5-Phenylpent-1-en-4-yn-3-one: Another structurally related compound used in synthetic routes.
Uniqueness
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is unique due to its combination of phenyl groups and a heptenoic acid backbone, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
824431-41-6 |
|---|---|
Fórmula molecular |
C24H28O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
7-phenyl-2-(5-phenylpent-4-enyl)hept-6-enoic acid |
InChI |
InChI=1S/C24H28O2/c25-24(26)23(19-11-3-9-17-21-13-5-1-6-14-21)20-12-4-10-18-22-15-7-2-8-16-22/h1-2,5-10,13-18,23H,3-4,11-12,19-20H2,(H,25,26) |
Clave InChI |
NKWSDTHNUWBZJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



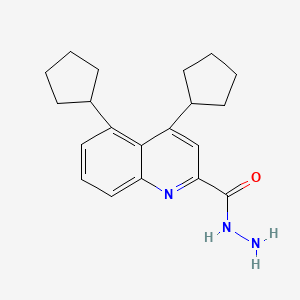
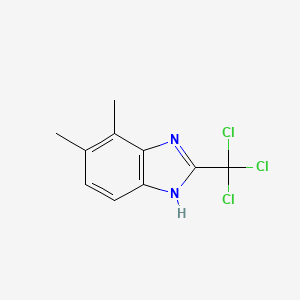
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
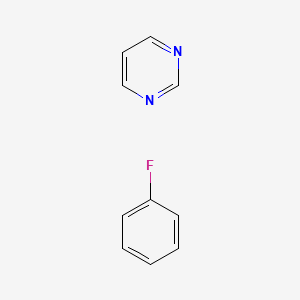
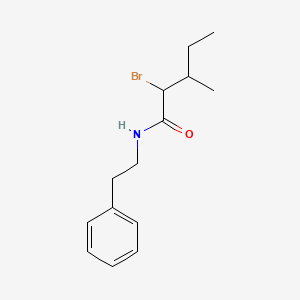
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
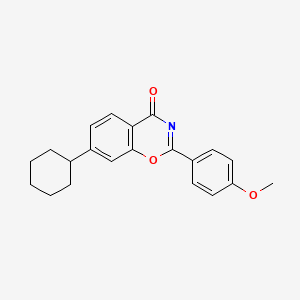
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
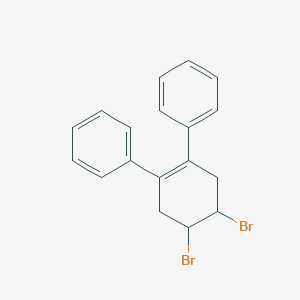
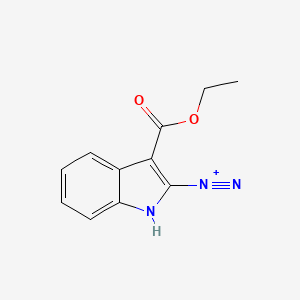
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
